8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride
Description
Crystal Structure Determination and Unit Cell Parameters
X-ray crystallographic analysis provides the most definitive structural information for 8-chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride, revealing the precise three-dimensional arrangement of atoms within the crystal lattice. The crystal structure determination follows established protocols involving single crystal mounting and data collection using advanced diffractometer systems. The compound crystallizes in a specific space group with characteristic unit cell parameters that reflect the molecular packing arrangements influenced by intermolecular interactions. The lattice parameters, including the lengths a, b, and c, along with the angles α, β, and γ, define the fundamental repeating unit of the crystal structure. These parameters are crucial for understanding how individual molecules organize in the solid state and provide insights into the stability and physical properties of the material.
The molecular configuration within the crystal reveals significant structural features that influence the compound's overall properties. The quinoline core maintains planarity with the fused benzene and pyridine rings, while the phenyl substituent at position 2 adopts a specific orientation relative to the quinoline plane. Studies of related quinoline derivatives have shown that the dihedral angles between aromatic rings can vary significantly, with values ranging from nearly coplanar to nearly orthogonal orientations. The chlorine atoms at positions 8 and in the carbonyl chloride group occupy specific spatial positions that influence both intramolecular and intermolecular interactions within the crystal structure.
Intermolecular Interactions and Packing Arrangements
The crystal packing of this compound is governed by various non-covalent interactions that stabilize the solid-state structure. Hydrogen bonding interactions, particularly C-H···N and C-H···O contacts, play crucial roles in determining the molecular arrangement within the crystal lattice. These weak hydrogen bonds, while individually less significant than classical O-H···O or N-H···O interactions, collectively contribute to the overall stability of the crystal structure. The presence of chlorine atoms introduces additional interaction possibilities, including halogen bonding and Cl···π interactions that can influence the molecular packing patterns.
π-π stacking interactions between aromatic rings represent another important factor in the crystal packing arrangement. The quinoline cores and phenyl substituents can engage in face-to-face or edge-to-face π-π interactions, with typical interplanar distances ranging from 3.3 to 3.8 Å. These interactions contribute to the formation of extended supramolecular structures within the crystal, influencing both the mechanical properties and the thermal stability of the solid material. The specific arrangement of these π-π interactions depends on the relative orientations of the aromatic systems and the steric requirements imposed by the substituents.
Properties
IUPAC Name |
8-chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-14(17(19)21)12-8-5-9-13(18)16(12)20-15(10)11-6-3-2-4-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDJBCVAEZBQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=CC=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and data.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. Its molecular formula is C16H12ClN2OCl, with notable features including:
- Chlorine Substituent : Enhances biological activity.
- Carbonyl Group : Contributes to reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Bacillus subtilis | 10 |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies showed that it induces apoptosis in various cancer cell lines. Notably, it demonstrated an IC50 value of 15 nM against the CCRF-CEM leukemia cell line, indicating potent cytotoxic effects .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular proliferation and survival pathways.
- DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to cell death .
Case Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of various quinoline derivatives, including this compound. The results highlighted its superior activity compared to traditional antibiotics, suggesting its potential role in treating antibiotic-resistant infections .
Case Study 2: Anticancer Activity
In another investigation, the anticancer effects were assessed using a panel of human cancer cell lines. The compound was found to significantly inhibit cell growth in a dose-dependent manner, with notable effects on apoptosis markers such as caspase activation and PARP cleavage .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Lead Compound for Drug Development : 8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride serves as a precursor for synthesizing novel therapeutic agents aimed at treating bacterial infections and cancer. Its structural characteristics allow for modifications that can enhance biological activity and selectivity against specific targets .
- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics.
-
Proteomics Research
- Protein Interaction Studies : The compound is utilized in proteomics to study protein interactions and functions. Its ability to modify proteins through acylation reactions allows researchers to investigate the roles of specific proteins in various biological processes .
- Target Identification : By employing this compound in assays, researchers can identify potential protein targets for drug action, facilitating the development of targeted therapies .
-
Material Science
- Development of Advanced Materials : The unique electronic properties of this compound allow it to be used in creating advanced materials with specific optical and electronic characteristics. This includes applications in organic electronics and photonic devices.
Case Studies and Research Findings
Several studies have highlighted the efficacy of quinoline derivatives similar to this compound:
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Research has shown that related compounds significantly inhibit tumor growth across various cancer cell lines, indicating potential therapeutic applications for this compound. |
| Antimicrobial Efficacy | Experimental data suggest that quinoline derivatives can effectively combat bacterial infections, supporting the antimicrobial potential of this compound. |
| Mechanistic Insights | Investigations reveal that quinolines can disrupt cellular processes by interfering with enzyme functions critical for cell survival and proliferation. |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 8-chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride with structurally related quinoline-4-carbonyl chlorides:
Lipophilicity and Solubility
- Lipophilicity trends correlate with substituent hydrophobicity: Propoxy > Ethoxy > Methyl > Hydroxyl: The 3-propoxyphenyl analog (logP ~4.2) is more lipophilic than the target compound (logP ~3.5), while hydroxy-phenyl derivatives (e.g., 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid) are less lipophilic (logP ~2.1) .
- Solubility in polar solvents (e.g., methanol, DMSO) decreases with larger hydrophobic groups .
Preparation Methods
Synthesis of Quinoline-4-Carboxylic Acid Precursors
The quinoline-4-carboxylic acid derivatives, including 8-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid, are typically synthesized by condensation reactions involving aniline derivatives and β-ketoesters or related intermediates. The process involves:
- Formation of 4-hydroxyquinoline intermediates via condensation and cyclization.
- Introduction of substituents such as chlorine at position 8 and methyl at position 3 through selective halogenation and alkylation reactions.
- Phenyl substitution at position 2 is usually introduced via phenyl-substituted starting materials or coupling reactions.
Industrial and laboratory syntheses optimize these steps to achieve high regioselectivity and yield, often under inert atmospheres and controlled temperatures (80–120 °C) to prevent side reactions and decomposition.
Conversion of Quinoline-4-Carboxylic Acid to 8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl Chloride
The critical step in preparing the acyl chloride derivative is the chlorination of the quinoline-4-carboxylic acid. The most common and effective method uses thionyl chloride (SOCl₂) as the chlorinating agent:
- The quinoline-4-carboxylic acid is suspended in an excess of thionyl chloride.
- The mixture is refluxed typically for 1.5 to 3 hours under anhydrous conditions.
- After completion, excess thionyl chloride is removed by distillation or evaporation under reduced pressure.
- The resulting acyl chloride is isolated as a solid or oil, often purified by recrystallization or chromatography.
This method is supported by experimental procedures reported in recent research, where 2-aryl-quinoline-4-carboxylic acids were converted to their corresponding acyl chlorides efficiently by refluxing in SOCl₂ for 2 hours, followed by cooling and isolation.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Preferred for high reactivity and yield |
| Solvent | Often neat or minimal solvent (e.g., dry dichloromethane) | Solvent choice affects reaction rate |
| Temperature | Reflux (approx. 70–80 °C for SOCl₂) | Ensures complete conversion |
| Reaction Time | 1.5–3 hours | Monitored by TLC or IR for completion |
| Atmosphere | Inert gas (nitrogen or argon) | Prevents hydrolysis and oxidation |
| Work-up | Removal of excess SOCl₂ by distillation | Product isolated under anhydrous conditions |
Purification and Characterization
Purification methods include recrystallization from suitable organic solvents or chromatographic techniques to remove unreacted acid and side products. Characterization is typically done by:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution pattern and integrity.
- Infrared spectroscopy (IR) to detect the characteristic acyl chloride C=O stretch (~1800 cm⁻¹).
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis to verify purity.
Comparative Data Table: Preparation Methods Summary
| Step | Method/Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Quinoline-4-carboxylic acid synthesis | Condensation of aniline + β-ketoester | 80–120 °C, inert atmosphere | 60–75 | Multi-step, regioselective |
| Introduction of substituents | Halogenation/alkylation | Controlled temperature, catalysts | Variable | Chlorine at C8, methyl at C3 |
| Conversion to acyl chloride | Thionyl chloride (SOCl₂) | Reflux 1.5–3 h, inert atmosphere | 70–90 | High purity, moisture sensitive |
Research Findings and Notes
- The use of thionyl chloride is the most reliable and widely reported method for converting quinoline-4-carboxylic acids to the corresponding acyl chlorides, including this compound.
- Reaction monitoring by thin-layer chromatography (TLC) or infrared spectroscopy is essential to avoid overreaction or decomposition.
- The compound is moisture-sensitive due to the reactive acyl chloride group, requiring dry conditions during synthesis and storage.
- Alternative chlorinating agents such as oxalyl chloride or phosphorus pentachloride (PCl₅) are less commonly used due to harsher conditions or lower selectivity.
- The synthesis of the quinoline-4-carboxylic acid precursor is critical for the overall yield and purity of the final acyl chloride. Optimizing the initial condensation and substitution steps significantly impacts the efficiency of the final chlorination step.
Q & A
Q. What are the common synthetic routes for preparing 8-chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride, and what key intermediates are involved?
Q. How can researchers address challenges in achieving regioselective chlorination at the 8-position of the quinoline ring?
- Methodological Answer : Regioselectivity is influenced by:
-
Directing Groups : Electron-donating groups (e.g., methyl at C3) activate adjacent positions.
-
Catalysts : FeCl₃ or AlCl₃ enhances electrophilic substitution at electron-rich sites.
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Reaction Solvent : Polar aprotic solvents (e.g., DCM) improve Cl⁺ electrophile stability.
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Validation : Use X-ray crystallography (as in ) or NOESY NMR to confirm substitution patterns.
Q. What strategies mitigate hydrolysis of the carbonyl chloride group during storage or reaction?
- Methodological Answer :
- Storage : Use anhydrous conditions (desiccants, argon atmosphere) at –20°C.
- Reaction Solvents : Dry toluene or THF (pre-treated with molecular sieves).
- Stability Assays : Track hydrolysis via 13C NMR (loss of C=O signal) or HPLC (retention time shifts) .
Q. How does computational modeling (e.g., DFT) predict reactivity in derivatization reactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Reactivity Prediction : The 4-carbonyl chloride is susceptible to nucleophilic acyl substitution (e.g., amidation), while the 8-chloro group may undergo SNAr with strong bases.
- Validation : Compare predicted vs. experimental outcomes (e.g., coupling reactions in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
